Ethyl 2-(butane-2-sulfonyl)acetate
Overview
Description
Ethyl 2-(butane-2-sulfonyl)acetate is a useful research compound. Its molecular formula is C8H16O4S and its molecular weight is 208.28 g/mol. The purity is usually 95%.
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Biochemical Analysis
Biochemical Properties
Ethyl 2-(butane-2-sulfonyl)acetate plays a role in biochemical reactions by interacting with specific enzymes and proteins. It is known to interact with sulfonyltransferases, which are enzymes that transfer sulfonyl groups to target molecules. This interaction can lead to the modification of proteins and other biomolecules, affecting their function and activity. Additionally, this compound can interact with other proteins involved in cellular signaling pathways, potentially altering their activity and downstream effects .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modifying the activity of key proteins involved in these pathways. This can lead to changes in gene expression and cellular metabolism. For example, this compound may alter the expression of genes involved in cell growth and differentiation, leading to changes in cellular function . Additionally, this compound can impact cellular metabolism by interacting with enzymes involved in metabolic pathways, potentially affecting the production and utilization of metabolites .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound can bind to specific enzymes, such as sulfonyltransferases, and inhibit or activate their activity. By modifying the activity of these enzymes, this compound can influence various biochemical reactions and cellular processes. Additionally, this compound can affect gene expression by interacting with transcription factors and other proteins involved in the regulation of gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions. Long-term exposure to this compound can lead to changes in cellular function, including alterations in cell signaling pathways and gene expression. These effects may be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and cellular metabolism. Toxic or adverse effects may be observed at very high doses, including potential damage to tissues and organs .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can interact with enzymes such as sulfonyltransferases, which play a role in the transfer of sulfonyl groups to target molecules. This interaction can affect the metabolic flux and levels of metabolites within cells. Additionally, this compound may influence other metabolic pathways by interacting with enzymes involved in the production and utilization of metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound within different cellular compartments. The transport and distribution of this compound can influence its activity and function within cells .
Subcellular Localization
This compound is localized within specific subcellular compartments, where it can exert its effects on cellular function. This compound may be directed to specific organelles or compartments through targeting signals or post-translational modifications. The subcellular localization of this compound can influence its interactions with biomolecules and its overall activity within cells .
Properties
IUPAC Name |
ethyl 2-butan-2-ylsulfonylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O4S/c1-4-7(3)13(10,11)6-8(9)12-5-2/h7H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUGWPXVQHVOKGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)S(=O)(=O)CC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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